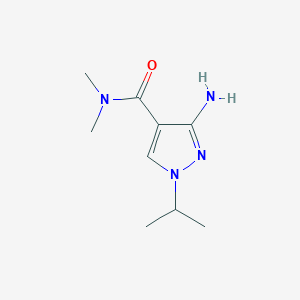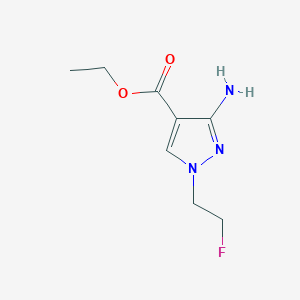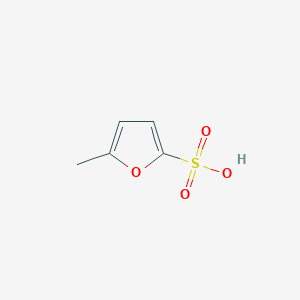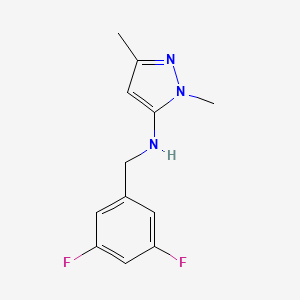
3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a dimethyl group, and an isopropyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with N,N-dimethylpropan-2-amine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide, to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: It may be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would vary depending on the specific enzyme or biological target being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-1H-pyrazole-4-carboxamide: Lacks the N,N-dimethyl and isopropyl groups.
3-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide: Lacks the isopropyl group.
3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the N,N-dimethyl group.
Uniqueness
3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the N,N-dimethyl and isopropyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its stability, solubility, or binding affinity to specific targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-amino-N,N-dimethyl-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-6(2)13-5-7(8(10)11-13)9(14)12(3)4/h5-6H,1-4H3,(H2,10,11) |
Clave InChI |
KZZBAYDZNUTONQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C(=N1)N)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11730923.png)

![[3-(dimethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730935.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730943.png)

![Thieno[2,3-b]pyrazin-3-amine](/img/structure/B11730953.png)
![(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate](/img/structure/B11730960.png)
![O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B11730966.png)
![3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11730971.png)

![2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730984.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730990.png)


